Thr-Arg

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Arg can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The carboxyl group of threonine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then reacted with the amino group of arginine.

Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using TFA, yielding the free dipeptide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of the peptide bond between threonine and arginine. This method is advantageous due to its mild reaction conditions and high specificity.

Chemical Reactions Analysis

Types of Reactions

Thr-Arg can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form a keto group.

Reduction: The guanidino group of arginine can be reduced to form a secondary amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the amino groups under mild conditions.

Major Products

Oxidation: Formation of keto-threonine-arginine.

Reduction: Formation of secondary amine derivatives.

Substitution: Formation of substituted threonine-arginine derivatives.

Scientific Research Applications

Thr-Arg has several applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of functional foods and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Thr-Arg involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity. For example, it can act as a substrate for transaminases, facilitating amino group transfer reactions. Additionally, this compound can influence signaling pathways related to cell growth, differentiation, and immune response.

Comparison with Similar Compounds

Similar Compounds

Thr-Lys (Threonine-Lysine): Another dipeptide with similar structural features but different functional properties.

Ser-Arg (Serine-Arginine): A dipeptide with serine instead of threonine, affecting its reactivity and biological activity.

Thr-His (Threonine-Histidine): A dipeptide with histidine, which has an imidazole group, leading to distinct chemical behavior.

Uniqueness

Thr-Arg is unique due to the presence of both a hydroxyl group and a guanidino group, which confer specific reactivity and biological functions. Its combination of threonine and arginine allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

Introduction

The compound "Thr-Arg" (Threonine-Arginine) is a dipeptide that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with enzymes, and implications in various biological systems.

1. Antimicrobial Activity

Antimicrobial peptides (AMPs) are crucial in the fight against antibiotic-resistant bacteria. Studies have shown that the presence of positively charged amino acids, such as Arginine (Arg), enhances the antimicrobial activity of these peptides. Research indicates that substituting Arg in AMPs can significantly influence their ability to disrupt bacterial membranes and permeabilize cells.

Table 1: Comparative Antimicrobial Activity of Peptides

| Peptide Composition | MIC (µM) | Membrane Permeabilization (%) |

|---|---|---|

| This compound | 8 | 75 |

| Thr-Lys | 16 | 50 |

| Arg-rich AMP | 4 | 90 |

| Lys-rich AMP | 32 | 30 |

The data suggests that peptides containing Arg, including those with a this compound sequence, exhibit superior antibacterial properties compared to those with Lys substitutions .

2. Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves electrostatic interactions with bacterial membranes. The guanidinium group in Arg facilitates stronger binding to negatively charged phospholipid bilayers compared to Lys, leading to increased membrane disruption and cell lysis .

Case Study: Efficacy Against E. coli

A study examining the effects of this compound on Escherichia coli demonstrated that at concentrations above its minimum inhibitory concentration (MIC), this compound induced significant membrane permeabilization. The study utilized large unilamellar vesicles (LUVs) to model bacterial membranes and confirmed that this compound was effective at disrupting these models, similar to other Arg-rich AMPs .

3. Enzymatic Interactions

Research has also focused on how this compound interacts with proteolytic enzymes like thrombin and trypsin. The structural configuration of dipeptides, including this compound, influences their susceptibility to enzymatic hydrolysis.

Table 2: Enzymatic Activity on Dipeptides

| Dipeptide Composition | Thrombin Hydrolysis Rate (µM/min) | Trypsin Hydrolysis Rate (µM/min) |

|---|---|---|

| This compound | 0.5 | 0.8 |

| Arg-Thr | 0.7 | 0.6 |

The hydrolysis rates indicate that while both forms are susceptible to enzymatic degradation, the configuration of amino acids plays a critical role in their stability and biological efficacy .

4. Clinical Implications

Given its antimicrobial properties and interactions with enzymes, this compound holds potential for therapeutic applications, particularly in developing new antibiotics and treatments for infections caused by resistant bacteria.

Case Study: Application in Cancer Research

Recent studies have explored the role of chemokines and their receptors in cancer biology, where this compound sequences have been implicated in modulating immune responses. For instance, elevated levels of certain chemokines were observed in breast cancer patients, suggesting a potential role for peptides like this compound in cancer progression and immune evasion .

The biological activity of the compound this compound is multifaceted, encompassing antimicrobial properties and interactions with key enzymes. Its potential applications in medicine highlight the importance of further research into this dipeptide's mechanisms and therapeutic uses.

Properties

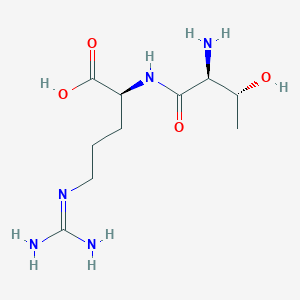

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N5O4/c1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13/h5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLXOQURIOCKIH-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426800 | |

| Record name | L-Arginine, L-threonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13448-26-5 | |

| Record name | L-Arginine, L-threonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.